molecular formula C12H13N3OS2 B7054698 1-[2,4-Dimethyl-6-(1,3-thiazol-4-ylmethylsulfanyl)pyrimidin-5-yl]ethanone

1-[2,4-Dimethyl-6-(1,3-thiazol-4-ylmethylsulfanyl)pyrimidin-5-yl]ethanone

Cat. No.: B7054698
M. Wt: 279.4 g/mol
InChI Key: KAXUNERNGGHSGW-UHFFFAOYSA-N
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Description

1-[2,4-Dimethyl-6-(1,3-thiazol-4-ylmethylsulfanyl)pyrimidin-5-yl]ethanone is a complex organic compound featuring a thiazole ring and a pyrimidine ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties

Properties

IUPAC Name

1-[2,4-dimethyl-6-(1,3-thiazol-4-ylmethylsulfanyl)pyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2/c1-7-11(8(2)16)12(15-9(3)14-7)18-5-10-4-17-6-13-10/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXUNERNGGHSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)SCC2=CSC=N2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2,4-Dimethyl-6-(1,3-thiazol-4-ylmethylsulfanyl)pyrimidin-5-yl]ethanone typically involves multi-step reactions. One common synthetic route includes the reaction of 2,4-dimethylthiazole with a pyrimidine derivative under specific conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[2,4-Dimethyl-6-(1,3-thiazol-4-ylmethylsulfanyl)pyrimidin-5-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrimidine rings, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

1-[2,4-Dimethyl-6-(1,3-thiazol-4-ylmethylsulfanyl)pyrimidin-5-yl]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s antimicrobial and antifungal properties make it a candidate for studying biological pathways and developing new antibiotics.

    Medicine: Research into its anti-inflammatory and antitumor activities suggests potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 1-[2,4-Dimethyl-6-(1,3-thiazol-4-ylmethylsulfanyl)pyrimidin-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The compound’s aromaticity and electron distribution allow it to participate in various biochemical reactions, potentially blocking or activating specific pathways .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structure and diverse chemical reactivity make it a valuable tool for developing new drugs, studying biological pathways, and creating industrial products.

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